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molecular formula C12H8FNO B2503591 (4-Fluorophenyl)(pyridin-3-yl)methanone CAS No. 52779-56-3

(4-Fluorophenyl)(pyridin-3-yl)methanone

Cat. No. B2503591
M. Wt: 201.2
InChI Key: OISWSEUSVGRNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04035376

Procedure details

To a stirred and cooled (ice-bath) mixture of 88 parts of nicotinoyl chloride hydrochloride in 400 parts of fluorobenzene are added portionwise 165 parts of aluminium chloride at a temperature between 5° and 10° C. Upon completion, the cooling-bath is removed and the mixture is stirred and refluxed for 6 hours. The reaction mixture is allowed to stand overnight at room temperature and is then poured onto a mixture of crushed ice and hydrochloric acid. After cooling, the layers are separated. The aqueous phase is extracted three times with ether. The combined organic layers are discarded and the aqueous phase is alkalized with a 40% sodium hydroxide solution. The product is extracted several times with chloroform. The extracts are washed twice with water, dried and evaporated. The residue is dissolved in ether. The solution is filtered from insoluble matter and the filtrate is allowed to crystallize upon dilution with petroleumether at -20° C, yielding p-fluorophenyl 3-pyridyl ketone; mp. 74.5° C.
[Compound]
Name
88
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
nicotinoyl chloride hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2](Cl)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1.[F:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Cl-].[Al+3].[Cl-].[Cl-]>>[N:5]1[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([C:15]2[CH:16]=[CH:17][C:12]([F:11])=[CH:13][CH:14]=2)=[O:9])[CH:4]=1 |f:0.1,3.4.5.6|

Inputs

Step One
Name
88
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
nicotinoyl chloride hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
Upon completion, the cooling-bath is removed
STIRRING
Type
STIRRING
Details
the mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
is then poured onto a mixture of crushed ice and hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted three times with ether
EXTRACTION
Type
EXTRACTION
Details
The product is extracted several times with chloroform
WASH
Type
WASH
Details
The extracts are washed twice with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ether
FILTRATION
Type
FILTRATION
Details
The solution is filtered from insoluble matter
CUSTOM
Type
CUSTOM
Details
to crystallize upon dilution with petroleumether at -20° C

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC(=CC=C1)C(=O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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